2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide
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Overview
Description
2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanide sources under controlled conditions.
Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents to introduce chlorine atoms into the phenyl ring.
Attachment of the methoxyphenyl group: This can be done through etherification reactions, where a methoxy group is introduced to the phenyl ring.
Formation of the prop-2-enamide structure: This involves the reaction of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide
- 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile
- 4-(4-methylphenyl)-2,2:6,2-terpyridine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-16-2-4-18(5-3-16)15-30-23-8-6-17(7-9-23)10-19(14-27)24(29)28-22-12-20(25)11-21(26)13-22/h2-13H,15H2,1H3,(H,28,29)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZJEOSTXOLPQ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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